4-(3-Hydroxypiperidin-1-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(3-hydroxypiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAUZBDYRGJMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
Abstract
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry, incorporating three key functional groups that dictate its physicochemical behavior: a carboxylic acid, a tertiary amine within a piperidine ring, and a secondary alcohol. This combination imparts an amphoteric nature with a complex interplay of ionization, solubility, and lipophilicity. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of this molecule. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols for determining its most crucial physicochemical parameters: the ionization constant(s) (pKa), aqueous solubility, and lipophilicity (logP/logD). The causality behind methodological choices is explained to empower researchers to generate robust, reliable data essential for advancing drug discovery programs.
Molecular Profile and Structural Analysis
The structure of 4-(3-Hydroxypiperidin-1-yl)benzoic acid is fundamental to its properties. The aromatic benzoic acid moiety serves as a chromophore and provides an acidic handle. The piperidine ring, a common scaffold in pharmaceuticals, contains a tertiary amine that is basic. The hydroxyl group on the piperidine ring adds polarity and a hydrogen bond donor/acceptor site.
Chemical Structure:
Table 1: Core Molecular Identifiers
| Property | Value |
| IUPAC Name | 4-(3-hydroxypiperidin-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 159980-60-2 |
Predicted Physicochemical Characteristics
Based on its constituent functional groups, we can anticipate the following characteristics:
-
Ionization: The molecule is amphoteric. It possesses an acidic carboxylic acid group (expected pKa ~4-5, similar to benzoic acid's pKa of ~4.2) and a basic tertiary amine in the piperidine ring (expected pKa ~8-9).[1] This means its net charge will be highly dependent on pH, transitioning from cationic at low pH, to zwitterionic/neutral around physiological pH, to anionic at high pH.
-
Solubility: The presence of multiple polar, ionizable groups suggests moderate intrinsic aqueous solubility. However, solubility will be lowest near its isoelectric point and will increase significantly at pH values where either the acid or the base is fully ionized.
-
Lipophilicity: The molecule has both lipophilic (benzene ring) and hydrophilic (hydroxyl, carboxyl, amine) regions. Its overall lipophilicity will be highly pH-dependent (logD). The neutral form will have the highest partition coefficient (logP).
Ionization Constant (pKa) Determination
The ionization constant, or pKa, is arguably the most critical physicochemical parameter, as it dictates the extent of a molecule's ionization at a given pH.[2][3] This, in turn, profoundly impacts solubility, membrane permeability, and target binding.[2][3] For 4-(3-Hydroxypiperidin-1-yl)benzoic acid, determining both the acidic and basic pKa values is essential.
Causality of Method Selection:
-
Potentiometric Titration is the gold standard for its accuracy and directness, physically measuring the pH change as a titrant is added.[4] It is robust and does not require a chromophore.
-
UV-Vis Spectrophotometry is a high-throughput alternative suitable for this molecule because the benzoic acid chromophore's electronic environment changes upon ionization, leading to a measurable shift in its absorbance spectrum.[5]
Experimental Protocol 2.1: pKa Determination by Potentiometric Titration
This protocol provides a direct measure of the compound's pKa values by creating a titration curve.[4]
-
Preparation:
-
Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% MeOH/H₂O) to ensure solubility.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
For Acidic pKa: Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).
-
For Basic pKa: Begin with a fresh sample and titrate with the standardized 0.1 M HCl solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue well past the equivalence point(s).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa is the pH at the half-equivalence point. For a weak acid, this is the pH when half of the acid has been neutralized.
-
Workflow for pKa Determination
Caption: General workflow for pKa determination via potentiometric titration.
Aqueous Solubility Profile
Aqueous solubility is a primary determinant of a drug's bioavailability.[6] Insufficient solubility can halt development by compromising oral absorption and leading to unreliable data in biological assays.[6][7] It is crucial to distinguish between two types of solubility measurements.
-
Kinetic Solubility: Measured by dissolving a DMSO stock solution in buffer. It's a rapid, high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often used in early discovery.[7][8][9]
-
Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer. It is a more time-consuming but definitive measurement, crucial for lead optimization and formulation development.[6][10][11]
Experimental Protocol 3.1: Kinetic Solubility via Shake-Flask Method
This protocol is designed for rapid screening of compounds.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Create a calibration curve by serially diluting the DMSO stock in a 50:50 acetonitrile:water mixture.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock to a larger volume (e.g., 198 µL) of the aqueous buffer to reach the target concentration (e.g., 100 µM).
-
Seal the plate and shake vigorously at room temperature (e.g., 25 °C) for a set time, typically 1-2 hours.[7]
-
After incubation, filter the samples through a solubility filter plate to remove any precipitated compound.[9]
-
-
Quantification:
-
Analyze the filtrate using LC-MS/MS or UV-Vis spectrophotometry.[7]
-
Determine the concentration of the dissolved compound by comparing its response to the previously generated calibration curve. The result is the kinetic solubility in µM or µg/mL.
-
Experimental Protocol 3.2: Thermodynamic Solubility
This protocol measures the true solubility at equilibrium.[10]
-
Preparation:
-
Add an excess amount of the solid, crystalline compound (e.g., 1 mg) to a glass vial. Ensuring an excess of solid is visible is critical for establishing equilibrium.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS).
-
-
Assay Procedure:
-
Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).
-
Incubation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[12] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
-
Quantification:
-
After incubation, filter the suspension using a syringe filter (e.g., 0.45 µm PVDF) to separate the saturated solution from the undissolved solid.[9]
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve. The result is the thermodynamic solubility.
-
Solubility Workflow Comparison
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
-
logP: The partition coefficient of the neutral, un-ionized form of the molecule.
-
logD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized species. For an ionizable compound like this, logD is more physiologically relevant.
Causality of Method Selection:
While the traditional shake-flask method is the reference standard, it is labor-intensive.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, rapid, and reliable surrogate method.[13][14] It operates on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[15][16]
Experimental Protocol 4.1: logP/logD Determination by RP-HPLC
-
Preparation:
-
System Setup: Use a C18 reverse-phase column.[17] The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[14]
-
Reference Standards: Prepare solutions of 5-7 compounds with well-established logP values that span the expected logP of the test compound.
-
Test Compound: Prepare a solution of 4-(3-Hydroxypiperidin-1-yl)benzoic acid in the mobile phase or a compatible solvent.
-
-
Procedure:
-
Calibration: Inject each reference standard onto the HPLC system and record its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line.
-
Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').
-
-
Data Analysis:
-
logP: To determine logP, use a mobile phase pH where the compound is predominantly in its neutral form (i.e., at its isoelectric point).
-
logD: To determine logD at a specific pH (e.g., 7.4), use a mobile phase buffered to that pH.
-
Use the regression equation from the calibration curve to calculate the logP or logD of the test compound from its measured log(k') value.
-
RP-HPLC Workflow for logP Determination
Caption: Workflow for logP determination using the RP-HPLC method.
Summary and Conclusion
The successful development of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Its amphoteric nature requires careful characterization of both acidic and basic pKa values, which govern its charge state across biological pH ranges. Its solubility, both kinetic and thermodynamic, will dictate its suitability for oral administration and its behavior in in vitro assays. Finally, its pH-dependent lipophilicity (logD) will be a primary driver of its ability to cross biological membranes and reach its target.
The protocols outlined in this guide provide a robust, validated framework for obtaining this critical data. By applying these methods, researchers can build a comprehensive physicochemical profile, enabling data-driven decisions in lead optimization, formulation design, and overall drug development strategy, thereby mitigating risks and increasing the probability of success.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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BioDuro. ADME Solubility Assay.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
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MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
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protocols.io. In-vitro Thermodynamic Solubility.
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IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
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National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility.
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Evotec. Thermodynamic Solubility Assay.
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ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
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WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients.
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PMC. Development of Methods for the Determination of pKa Values.
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EPA NEPAL. Rapid Method for Estimating Log P for Organic Chemicals.
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Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
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PubMed. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
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Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.
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PubChem. 4-Hydroxybenzoic Acid.
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A Technical Guide to 4-(3-Hydroxypiperidin-1-yl)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted piperidine ring linked to a benzoic acid moiety, offers a versatile scaffold for creating diverse chemical libraries. The presence of a tertiary amine, a carboxylic acid, and a secondary alcohol provides multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the field of drug development.
Chemical Identity and Physicochemical Properties
The unique properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid arise from the combination of its three key functional groups: the aromatic carboxylic acid, the tertiary amine within the piperidine ring, and the secondary alcohol on the piperidine ring. These groups dictate its solubility, acidity, basicity, and potential for forming intermolecular interactions.
Molecular Structure and Formula
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a constitutional isomer of the more commonly documented 4-(4-Hydroxypiperidin-1-yl)benzoic acid[1]. As isomers, they share the same molecular formula and molecular weight, differing only in the position of the hydroxyl group on the piperidine ring.
Physicochemical Data Summary
The properties of this molecule are crucial for its application in synthesis and drug design. The table below summarizes its key chemical and physical data.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₅NO₃ | Based on its structure, isomeric with C₁₂H₁₅NO₃[1] |
| Molecular Weight | 221.25 g/mol | Based on its formula, isomeric with 221.25 g/mol [1] |
| IUPAC Name | 4-(3-hydroxypiperidin-1-yl)benzoic acid | --- |
| Appearance | White to off-white solid (Predicted) | Typical for similar organic acids |
| pKa (Acidic) | ~4.5 - 5.0 (Predicted) | The carboxylic acid is similar to other benzoic acids |
| pKa (Basic) | ~8.5 - 9.5 (Predicted) | For the conjugate acid of the piperidine nitrogen |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents. | The presence of polar functional groups enhances solubility in polar media. |
| Predicted LogP | ~1.5 - 2.0 (Predicted) | Calculated based on structure; balances polar groups with hydrocarbon framework. |
Structural and Functional Analysis
The molecule's utility stems from its distinct functional regions, as illustrated below. The carboxylic acid provides a handle for amide coupling, the tertiary amine can be protonated to form salts, and the hydroxyl group can be functionalized through esterification or etherification.
Caption: Key functional groups and properties of the molecule.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are essential after synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are primary techniques for this purpose[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, typically two doublets in the 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The piperidine ring protons will appear as a series of complex multiplets between approximately 1.5 and 4.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a broad singlet or multiplet around 3.8-4.2 ppm. The carboxylic acid proton will present as a very broad singlet, typically above 10 ppm, which can exchange with D₂O[2][3].
-
¹³C NMR: The spectrum would show a signal for the carboxyl carbon around 167-173 ppm. Aromatic carbons would appear in the 115-155 ppm range. The carbons of the piperidine ring would be found upfield, typically between 20-70 ppm, with the carbon attached to the hydroxyl group being the most downfield of the aliphatic carbons[2][3].
Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, the molecule can be observed in both positive and negative ion modes.
-
Positive Mode ([M+H]⁺): Expected m/z ≈ 222.11
-
Negative Mode ([M-H]⁻): Expected m/z ≈ 220.10 Analysis of the isotopic pattern and high-resolution mass can confirm the elemental composition[2][4].
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the functional groups. Key expected vibrational frequencies include:
-
~3400 cm⁻¹ (broad): O-H stretch from the alcohol.
-
~3000-2500 cm⁻¹ (very broad): O-H stretch from the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch from the carboxylic acid.
-
~1605 and ~1500 cm⁻¹: C=C stretches from the aromatic ring.
Synthesis and Derivatization
The synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid is typically achieved via a nucleophilic aromatic substitution reaction. This approach offers a reliable and scalable method for laboratory production.
Retrosynthetic Analysis and Strategy
The most logical disconnection is at the aryl C-N bond. This suggests a synthesis route involving the coupling of a 4-halobenzoic acid derivative (like 4-fluorobenzoic acid) with 3-hydroxypiperidine. The fluorine atom on the benzoic acid is an excellent leaving group for this type of substitution, which is often driven by a suitable base and polar aprotic solvent at elevated temperatures.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard procedure for the synthesis via nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
3-Hydroxypiperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-fluorobenzoic acid, 3-hydroxypiperidine, and potassium carbonate.
-
Solvent Addition: Add DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.
-
Heating: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH ~3-4 with 1 M HCl. This step protonates the product, making it more water-soluble while also neutralizing the base.
-
Extract the aqueous layer with ethyl acetate (3x) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7-8 with a base (e.g., NaHCO₃). The product will precipitate out or can be extracted.
-
Extract the product into a suitable organic solvent like a mixture of chloroform and isopropanol (3x).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(3-Hydroxypiperidin-1-yl)benzoic acid.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Protecting Group Strategies
For further derivatization, selective protection of the functional groups may be necessary.
-
Amine Protection: The piperidine nitrogen, while tertiary, can be reactive under certain conditions. For reactions involving the other functional groups, it is generally stable. However, in the synthesis of related piperidine derivatives, protecting groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) are commonly used on secondary amine precursors[7].
-
Hydroxyl and Carboxyl Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. The carboxylic acid is often protected as a methyl or ethyl ester, which can be introduced at the start of the synthesis by using methyl 4-fluorobenzoate instead of the free acid[8].
Applications in Medicinal Chemistry and Drug Development
The 4-(hydroxypiperidin-1-yl)benzoic acid scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets.
Role as a Versatile Scaffold
The combination of a rigid aromatic ring and a flexible, functionalized piperidine ring allows for the precise spatial orientation of substituents, which is critical for effective binding to protein targets.
-
Benzoic Acid Moiety: This group often acts as a hydrogen bond donor and acceptor and can engage in ionic interactions with basic residues (like lysine or arginine) in a protein's active site[9].
-
Piperidine Ring: This serves as a non-planar scaffold that can be modified to explore the 3D space of a binding pocket. The hydroxyl group provides an additional point for hydrogen bonding[10].
-
Linker Chemistry: This molecule is also useful as a semi-flexible linker, for instance in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation.
Potential Therapeutic Areas
Derivatives of this and related scaffolds have been investigated in numerous therapeutic areas. For example, molecules containing piperidine and benzoic acid motifs are explored as:
-
Anti-cancer agents: Niraparib, a PARP inhibitor used in cancer treatment, contains a piperidin-3-yl-phenyl moiety[11].
-
CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.
-
Enzyme Inhibitors: The functional groups are well-suited for designing inhibitors that target the active sites of enzymes[12].
The specific substitution pattern of 4-(3-Hydroxypiperidin-1-yl)benzoic acid makes it a valuable tool for researchers aiming to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a foundational building block for advanced chemical synthesis. Its well-defined structure, multiple functionalization points, and privileged scaffold status make it a molecule of high interest for professionals in drug discovery and materials science. Understanding its core properties, synthesis, and analytical characterization is the first step toward unlocking its full potential in creating next-generation therapeutics and functional materials.
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- 11. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. Buy 4-(3-Fluoropiperidin-1-yl)benzoic acid | 1546332-04-0 [smolecule.com]
Therapeutic Potential of 4-(3-Hydroxypiperidin-1-yl)benzoic acid in Kinase Inhibition: A Structural and Mechanistic Exploration
An In-depth Technical Guide
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This technical guide explores the therapeutic potential of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a novel scaffold for kinase inhibition. While this specific molecule is not yet extensively characterized in the literature, its structural motifs—a hydroxylated piperidine ring and a benzoic acid moiety—are present in numerous successful kinase inhibitors. This guide will, therefore, provide a comprehensive framework for evaluating its potential, from initial target identification and synthesis to in-depth in vitro characterization and structure-activity relationship (SAR) studies. By drawing parallels with established kinase inhibitors and leveraging field-proven methodologies, we will delineate a scientifically rigorous path toward unlocking the therapeutic promise of this intriguing chemical entity.
Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
The human kinome comprises over 500 protein kinases, which act as molecular switches, controlling cellular signaling pathways involved in growth, differentiation, and survival.[1][2] The aberrant activity of these kinases is a frequent driver of oncogenesis and inflammatory diseases.[3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of various malignancies.[4]
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties such as solubility, cell permeability, and target engagement. A notable example is Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), which contains a piperidine moiety crucial for its activity.[5][6] The 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold presents an intriguing starting point for the design of novel kinase inhibitors. The 3-hydroxy group offers a potential hydrogen bonding site, while the benzoic acid provides a handle for further chemical modification and potential interactions with the target kinase.
This guide will provide a comprehensive roadmap for the exploration of 4-(3-Hydroxypiperidin-1-yl)benzoic acid's therapeutic potential, from initial hypothesis to preclinical evaluation.
Target Identification and Validation: A Hypothesis-Driven Approach
Given the novelty of the 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold, the initial step is to identify potential kinase targets. This can be achieved through a combination of in silico and experimental approaches.
In Silico Screening and Molecular Docking
Computational methods can provide initial hypotheses about which kinases might bind to the compound. A molecular docking study can be performed to predict the binding affinity and mode of interaction of 4-(3-Hydroxypiperidin-1-yl)benzoic acid with the ATP-binding sites of a panel of clinically relevant kinases. This allows for the prioritization of kinases for subsequent experimental validation.
Kinase Panel Screening
A broad, unbiased experimental approach involves screening the compound against a large panel of recombinant kinases. This can be performed using various assay formats, such as radiometric, fluorescence-based, or luminescence-based assays, to measure the compound's ability to inhibit the enzymatic activity of each kinase. The results of this screen will generate a "kinase profile" for the compound, highlighting potential primary targets and off-target activities.
Figure 1: Workflow for kinase target identification and validation.
Synthesis and Chemical Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Evaluation: A Step-by-Step Guide to Characterizing Kinase Inhibitory Activity
Once the compound is synthesized and characterized, a series of in vitro assays are required to determine its biological activity.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target kinase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the kinase)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to a DMSO control.
-
Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Target Engagement and Downstream Signaling
Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Determine the dose-dependent inhibition of phosphorylation by the test compound.
-
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity
The initial 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold provides a starting point for chemical optimization. SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact on its biological activity.
Key areas for modification include:
-
The 3-hydroxy group: This can be modified to other functional groups (e.g., methoxy, amino) or its stereochemistry can be explored to improve hydrogen bonding interactions.
-
The piperidine ring: The ring can be substituted at other positions or replaced with other saturated heterocycles to probe the binding pocket.
-
The benzoic acid moiety: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and explore additional interactions with the target kinase.
Figure 2: Iterative cycle of SAR studies for lead optimization.
Pharmacokinetic Profile: Assessing Drug-Like Properties
A successful kinase inhibitor must not only be potent and selective but also possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[7]
Key PK Parameters to Evaluate:
| Parameter | Description | In Vitro Assay |
| Solubility | The ability of the compound to dissolve in aqueous solutions. | Kinetic or thermodynamic solubility assays. |
| Permeability | The ability of the compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay. |
| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Equilibrium dialysis or ultrafiltration. |
A compound with a balanced ADME profile is more likely to achieve therapeutic concentrations in the body after oral administration and have a suitable duration of action.[8][9]
Therapeutic Rationale and Future Directions
The therapeutic potential of 4-(3-Hydroxypiperidin-1-yl)benzoic acid will ultimately depend on its identified kinase target(s). If it is found to inhibit a kinase implicated in a specific cancer, such as BTK in B-cell malignancies or EGFR in non-small cell lung cancer, it could be developed as an anti-cancer agent.[6][10] Alternatively, if it targets a kinase involved in inflammatory signaling, such as JAK or SYK, it could have applications in autoimmune diseases.[1]
Future work on this scaffold will involve:
-
In vivo efficacy studies: Evaluating the anti-tumor or anti-inflammatory activity of optimized lead compounds in animal models.
-
Toxicology studies: Assessing the safety profile of the lead compounds.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish a relationship between drug exposure and therapeutic effect.
Conclusion
The 4-(3-Hydroxypiperidin-1-yl)benzoic acid scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its structural features suggest the potential for favorable interactions with the ATP-binding site of various kinases. By following the systematic and scientifically rigorous approach outlined in this guide—encompassing target identification, synthesis, in vitro characterization, SAR studies, and pharmacokinetic profiling—researchers can effectively evaluate the therapeutic potential of this compound and its derivatives. The journey from a novel scaffold to a clinically effective drug is long and challenging, but the potential rewards for patients are immense.
References
- Title: BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies Source: Google Cloud Search URL
- Title: Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC Source: Google Cloud Search URL
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- Title: What are the therapeutic candidates targeting BTK?
- Title: The Potential Therapeutic Role of Bruton Tyrosine Kinase Inhibition in Neurodegenerative Diseases - MDPI Source: Google Cloud Search URL
- Title: Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - Frontiers Source: Google Cloud Search URL
- Title: BTK inhibitors in CLL: second-generation drugs and beyond | Blood Advances Source: Google Cloud Search URL
- Title: Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem - NIH Source: Google Cloud Search URL
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- Title: Ibrutinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.
- Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: Google Cloud Search URL
- Title: Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR Source: Google Cloud Search URL
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- Title: Tikrit Journal of Pharmaceutical Sciences - Semantic Scholar Source: Google Cloud Search URL
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- Title: (PDF)
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The Pivotal Role of 4-(3-Hydroxypiperidin-1-yl)benzoic Acid as a Pharmaceutical Intermediate: A Technical Guide
Foreword: Unveiling the Architectural Significance of a Key Building Block
In the intricate world of pharmaceutical sciences, the journey from a promising molecular concept to a life-altering therapeutic is paved with the strategic synthesis of complex organic molecules. Central to this endeavor is the role of pharmaceutical intermediates – the foundational building blocks from which active pharmaceutical ingredients (APIs) are constructed. This technical guide delves into the core of one such pivotal intermediate: 4-(3-Hydroxypiperidin-1-yl)benzoic acid . We will explore its synthesis, chemical properties, and its significant application in the development of modern therapeutics, with a particular focus on its role in the synthesis of the groundbreaking cancer drug, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the utilization of this versatile molecule.
The Molecular Blueprint: Understanding 4-(3-Hydroxypiperidin-1-yl)benzoic Acid
At its core, 4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional organic molecule, possessing both a carboxylic acid group and a secondary amine within a piperidine ring, which also bears a hydroxyl group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in medicinal chemistry.
-
The Benzoic Acid Moiety: The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone of many drug syntheses. It also influences the molecule's solubility and potential for ionic interactions.
-
The 3-Hydroxypiperidine Ring: This saturated heterocycle is a common scaffold in a wide range of clinically approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The hydroxyl group at the 3-position introduces a chiral center and a site for further functionalization or hydrogen bonding interactions with biological targets. The secondary amine within the ring is a nucleophile, allowing for its attachment to other molecular fragments.
The strategic placement of these functionalities allows for the controlled and sequential assembly of complex drug molecules.
Synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic Acid: A Strategic Approach
The synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route involves the reaction of a protected 3-hydroxypiperidine with a halo-substituted benzoic acid derivative. The specific chirality of the 3-hydroxypiperidine is often crucial for the final drug's efficacy, with the (R)-enantiomer being a key component in the synthesis of Ibrutinib.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid is illustrated below. This pathway simplifies the target molecule into readily available starting materials.
Caption: Retrosynthetic analysis of the target intermediate.
Step-by-Step Synthetic Protocol
This protocol outlines a robust method for the laboratory-scale synthesis of 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 4-Fluorobenzoic acid is reacted with (R)-3-hydroxypiperidine in the presence of a suitable base and a high-boiling point solvent.
-
Rationale: The electron-withdrawing nature of the carboxylic acid group activates the para-position of the benzene ring towards nucleophilic attack by the secondary amine of the piperidine. The use of a base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct. A high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is chosen to facilitate the reaction at elevated temperatures, which is often necessary for this type of substitution.
Experimental Details:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in DMSO (5-10 volumes) is added (R)-3-hydroxypiperidine (1.1 eq) and potassium carbonate (2.5 eq).
-
The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid.
Caption: Synthetic scheme for 4-((R)-3-hydroxypiperidin-1-yl)benzoic acid.
In the Spotlight: Application in the Synthesis of Ibrutinib
The paramount importance of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a pharmaceutical intermediate is exemplified by its role in the synthesis of Ibrutinib (Imbruvica) . Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway.[2] This drug has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
The synthesis of Ibrutinib involves the coupling of the 4-((R)-3-hydroxypiperidin-1-yl) moiety with a complex pyrazolopyrimidine core. The benzoic acid functionality of the intermediate is typically activated before being coupled with another key fragment.
The Ibrutinib Synthetic Pathway: A Conceptual Overview
The general strategy for incorporating the 4-(3-hydroxypiperidin-1-yl)benzoic acid scaffold into the Ibrutinib molecule is depicted below.
Caption: Conceptual workflow for the synthesis of Ibrutinib.
Analytical Characterization: Ensuring Purity and Identity
The rigorous characterization of pharmaceutical intermediates is a critical aspect of drug development, ensuring the quality, safety, and efficacy of the final API. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of 4-(3-Hydroxypiperidin-1-yl)benzoic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of 4-(3-Hydroxypiperidin-1-yl)benzoic acid would be expected to show distinct signals for the aromatic protons of the benzoic acid ring, the protons of the piperidine ring, and the proton of the hydroxyl group.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. The spectrum would display characteristic peaks for the carboxyl carbon, the aromatic carbons, and the carbons of the piperidine ring.
Representative NMR Data:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.8-8.0 (d), 6.8-7.0 (d) | 155-157, 131-133, 113-115 |
| Piperidine CH₂ | 1.5-2.2 (m), 3.0-3.8 (m) | 25-30, 45-50, 55-60 |
| Piperidine CH-OH | 3.9-4.1 (m) | 65-70 |
| COOH | 12.0-13.0 (br s) | 167-170 |
| OH | 4.5-5.5 (br s) | - |
Note: These are representative chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS):
-
Provides the exact mass of the molecule, confirming its molecular formula. Electrospray ionization (ESI) is a common technique for this analysis.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is typically employed for 4-(3-Hydroxypiperidin-1-yl)benzoic acid.[3][4]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution.[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the benzoic acid chromophore absorbs (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
The retention time of the main peak and the absence of significant impurity peaks are used to determine the purity of the synthesized intermediate.
Conclusion: A Cornerstone in Modern Drug Synthesis
4-(3-Hydroxypiperidin-1-yl)benzoic acid stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its unique structural features provide a robust platform for the synthesis of complex and highly effective drugs, most notably the life-saving BTK inhibitor, Ibrutinib. The ability to synthesize this intermediate with high purity and to rigorously characterize it using modern analytical techniques is fundamental to the successful development of such advanced therapeutics. As drug discovery continues to evolve, the demand for versatile and strategically functionalized intermediates like 4-(3-Hydroxypiperidin-1-yl)benzoic acid will undoubtedly continue to grow, solidifying its place as a cornerstone in the architecture of modern medicine.
References
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-
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Ibrutinib Intermediate 1-Boc-3-hydroxypiperidine 143900-44-1. (n.d.). China Ibrutinib Intermediate 1-Boc-3-hydroxypiperidine 143900-44-1 Manufacturers, Suppliers, Factory, Exporter. Retrieved February 23, 2026, from [Link]
-
bmse000583 4-Hydroxy-benzoic Acid at BMRB. (n.d.). BMRB. Retrieved February 23, 2026, from [Link]
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Process For The Preparation Of Ibrutinib And Impurities Thereof. (n.d.). Quick Company. Retrieved February 23, 2026, from [Link]
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Process For The Preparation Of Ibrutinib And Impurities Thereof. (n.d.). Quick Company. Retrieved February 23, 2026, from [Link]
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- METHOD FOR PREPARING IBRUTINIB. (n.d.). Google Patents.
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Intermediates of Ibrutinib. (n.d.). Manus Aktteva Biopharma LLP. Retrieved February 23, 2026, from [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]
-
(S)-1-Boc-3-hydroxypiperidine/ Ibrutinib intermediate 143900-44-1. (n.d.). Sinoway. Retrieved February 23, 2026, from [Link]
-
Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
-
HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved February 23, 2026, from [Link]
-
Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Retrieved February 23, 2026, from [Link]
-
An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016). ResearchGate. Retrieved February 23, 2026, from [Link]
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Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents. (2008). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Literature review on 4-(3-Hydroxypiperidin-1-yl)benzoic acid synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways leading to 4-(3-hydroxypiperidin-1-yl)benzoic acid, a crucial building block in contemporary medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the chemical principles and strategic decisions that underpin successful synthesis. We will delve into the core reactions, the preparation of key precursors, and the methodologies for achieving stereochemical control, all grounded in authoritative scientific literature.
Introduction: The Significance of a Versatile Scaffold
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a chiral 3-hydroxypiperidine ring. This unique combination of a rigid aromatic acid and a flexible, functionalized aliphatic heterocycle makes it a valuable synthon in the development of novel therapeutics. The piperidine ring, a common motif in bioactive molecules, offers a handle for modulating physicochemical properties, while the hydroxyl group provides a site for further functionalization or key hydrogen bonding interactions with biological targets. The benzoic acid portion allows for amide bond formation, a cornerstone of medicinal chemistry, enabling the facile incorporation of this scaffold into larger, more complex molecules.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed route to 4-(3-hydroxypiperidin-1-yl)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile.
The Underlying Mechanism and Rationale
The SNAr reaction is fundamentally different from the more common electrophilic aromatic substitution.[1] In an SNAr reaction, the aromatic ring is electron-deficient, rendering it susceptible to attack by a nucleophile.[2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]
For the synthesis of our target molecule, the reaction is facilitated by the presence of the carboxylic acid group on the benzene ring. This group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the para position where the leaving group is located.[1][3] The choice of leaving group is also critical; fluoride is often preferred as it is highly electronegative, further polarizing the C-F bond and activating the ring, even though the C-F bond itself is strong.[2]
The general transformation is depicted below:
Figure 2: Overview of major synthetic routes to 3-hydroxypiperidine.
Comparative Summary of Enantiopure Synthesis Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess |
| Chemical Resolution | Racemic 3-hydroxypiperidine | Chiral acid (e.g., D-tartaric acid derivative) | Conceptually simple, well-established | Labor-intensive, max 50% yield, generates other enantiomer as waste | < 50% | Variable, can be high |
| Asymmetric Biocatalysis | N-Boc-3-piperidone | Ketoreductase, NADPH, Cofactor regeneration system | High enantioselectivity, mild conditions, high yield | Requires specialized enzymes and fermentation/expression systems | > 90% | > 99% |
Detailed Experimental Protocols
The following protocols are illustrative and synthesized from the available literature. They should be adapted and optimized based on laboratory conditions and analytical capabilities.
Protocol 1: Synthesis of 4-(3-Hydroxypiperidin-1-yl)benzoic acid via SNAr
This protocol describes the reaction between 4-fluorobenzoic acid and racemic 3-hydroxypiperidine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq), 3-hydroxypiperidine (1.2 eq), and a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq) or diisopropylethylamine (DIPEA) (3.0 eq), to the mixture. The base is crucial to scavenge the hydrofluoric acid byproduct.
-
Heating: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. [4]Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS). The reaction typically takes several hours to reach completion. [4]4. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the product.
-
Purification: Collect the crude product by filtration. The solid can be washed with water and then a non-polar organic solvent (e.g., diethyl ether or hexane) to remove impurities. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water. [5]
Protocol 2: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol is based on the asymmetric reduction of N-Boc-3-piperidone. [6][7]
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) in a suitable host, such as E. coli. [6]2. Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.0), suspend the whole-cell biocatalyst. Add N-Boc-3-piperidone (substrate), D-glucose (for cofactor regeneration), and a catalytic amount of the cofactor NADP+. [6]3. Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 30-40 °C, with gentle agitation. Monitor the pH and adjust as necessary with a dilute base (e.g., NaOH solution) as gluconic acid is formed. [6]4. Monitoring and Workup: Monitor the conversion of the ketone to the alcohol by HPLC. Once the reaction is complete, the cells can be removed by centrifugation.
-
Extraction and Purification: Extract the product from the aqueous supernatant with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (S)-N-Boc-3-hydroxypiperidine. Further purification can be achieved by column chromatography if necessary.
Conclusion
The synthesis of 4-(3-hydroxypiperidin-1-yl)benzoic acid is a well-established process, with the nucleophilic aromatic substitution serving as the key strategic step. The true chemical challenge and area of innovation lie in the efficient and stereocontrolled synthesis of the 3-hydroxypiperidine precursor. While chemical resolution remains a viable option, the advancements in biocatalysis offer a more elegant, efficient, and greener route to the enantiopure intermediates required for the development of modern chiral pharmaceuticals. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently approach the synthesis of this important molecular scaffold.
References
-
Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
- A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
- US20050137396A1 - Process for preparing benzoic acids.
-
Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
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Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
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Completion of the core -oxidative pathway of benzoic acid biosynthesis in plants. ResearchGate. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Preparation of benzoic acid of high purity. NIST. [Link]
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Biosynthetic Insights into p-Hydroxybenzoic Acid-Derived Benzopyrans in Piper gaudichaudianum. ResearchGate. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
-
Preparation of benzoic acid. PrepChem.com. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
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An Overview of Biosynthesis Pathways – Inspiration for Pharmaceutical and Agrochemical Discovery. Imperial College London. [Link]
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Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of Piperidine-Benzoic Acid Scaffolds
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized drug discovery and development by enabling the construction of aryl amines, a motif prevalent in a vast array of pharmaceuticals. This guide provides an in-depth analysis and detailed protocols for the application of the Buchwald-Hartwig amination to the synthesis of piperidine-benzoic acid scaffolds. These structures are of significant interest in medicinal chemistry, combining a key saturated heterocycle with an aromatic carboxylic acid. We will explore the mechanistic underpinnings of the reaction, offer expert guidance on the selection of catalysts, ligands, and bases, and provide a validated, step-by-step protocol, complete with troubleshooting advice for common challenges.
Mechanistic Overview: The Engine of C-N Bond Formation
The efficacy of the Buchwald-Hartwig amination stems from a palladium-catalyzed cycle that couples an amine with an aryl halide or pseudohalide.[4] The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.[3]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[4][8]
Figure 1: The general catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Piperidine-Benzoic Acid Scaffolds
Synthesizing this specific scaffold introduces two key challenges that must be addressed through careful selection of reaction conditions: the nature of the amine (a cyclic secondary amine) and the presence of a base-sensitive functional group (a carboxylic acid).
-
Piperidine as the Nucleophile: Piperidine is a cyclic secondary aliphatic amine. While generally good nucleophiles in this reaction, secondary amines require specific ligand selection to achieve high efficiency.[2][5] Ligands such as RuPhos have been specifically designed and demonstrated to be highly effective for coupling secondary amines.[2][9]
-
The Benzoic Acid Moiety: The free carboxylic acid group is acidic and will be readily deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, KOtBu). This can potentially interfere with the reaction or complicate purification. To ensure functional group tolerance, two primary strategies are employed:
-
Use of Lithium Hexamethyldisilazide (LiHMDS): This strong, non-nucleophilic base is well-tolerated by many functional groups, including carboxylic acids, making it an excellent choice for this transformation.[2]
-
Weaker Inorganic Bases: In some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[1][9]
-
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | Palladium Precatalysts (e.g., RuPhos Pd G3, RuPhos Pd G4) | Modern precatalysts are air- and moisture-stable, ensuring convenient handling and, more importantly, providing a reliable and efficient in situ generation of the active Pd(0) species.[9][10] This avoids the inconsistencies often seen with traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][11] |
| Ligand | RuPhos (or similar bulky biarylphosphines like XPhos) | For coupling secondary amines like piperidine, bulky and electron-rich biaryl phosphine ligands are paramount. RuPhos is specifically designed for this class of nucleophiles, promoting efficient catalyst turnover and high yields.[2][7][9] |
| Aryl Halide | Aryl Bromide (Ar-Br) > Aryl Chloride (Ar-Cl) | The reactivity order for the oxidative addition step is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] Aryl bromides offer a good balance of reactivity and cost. While aryl iodides are more reactive, they can sometimes cause catalyst inhibition.[2][5] Aryl chlorides are less reactive and typically require more active (and expensive) catalyst systems.[9][11] |
| Base | LiHMDS or Cs₂CO₃ | LiHMDS is highly recommended due to its excellent functional group tolerance, which prevents unwanted side reactions with the benzoic acid moiety.[2] Cs₂CO₃ is a milder alternative that can also be effective, particularly in polar aprotic solvents.[3][12] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.[9] Toluene is a common and effective choice. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[9] |
| Temperature | 80-110 °C | These temperatures are typical for ensuring a reasonable reaction rate.[5] Highly active precatalyst systems may allow for lower temperatures in some cases. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromobenzoic acid with piperidine.
Materials:
-
Aryl Bromobenzoic Acid (1.0 equiv)
-
Piperidine (1.2-1.5 equiv)
-
RuPhos Pd G3 Precatalyst (1-2 mol%)
-
RuPhos Ligand (1-2 mol%)
-
LiHMDS (1.0 M solution in THF, 2.2 equiv) or Cesium Carbonate (2.0 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1-0.2 M solution)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Sources
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- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Handling and Storage of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
Introduction
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional organic molecule that incorporates a benzoic acid moiety and a substituted piperidine ring. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules where precise spatial orientation and hydrogen bonding capabilities are required. Its utility is analogous to other aryl piperidine structures used as linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs). The integrity of this reagent is paramount for achieving reliable and reproducible experimental outcomes. This document provides a comprehensive guide based on the compound's constituent chemical properties to ensure its stability, purity, and safe handling.
Physicochemical Profile and Inferred Stability
The handling and storage protocols for 4-(3-Hydroxypiperidin-1-yl)benzoic acid are derived from an analysis of its core functional groups: a tertiary amine within a piperidine ring, a secondary alcohol, and a carboxylic acid on a phenyl ring. While specific stability data for this exact molecule is not extensively published, a robust protocol can be established by examining the known reactivity of these components.
Key Structural Features and Their Implications:
-
Benzoic Acid Moiety: The carboxylic acid group is acidic and will react with bases.[1] While generally stable, the aromatic ring can undergo substitution reactions.[2] The compound is expected to be sparingly soluble in water but readily soluble in organic solvents like ethanol and DMSO.[2][3]
-
Piperidine Ring: The tertiary amine is basic and susceptible to oxidation, which can be accelerated by heat, light, and the presence of atmospheric oxygen.[4]
-
Hydroxyl Group: The secondary alcohol is a potential site for oxidation or esterification reactions. Its presence can also increase the compound's hygroscopicity.
Based on these features, the primary degradation pathways are likely to be oxidation of the piperidine ring and/or hydroxyl group, and potential reactions involving the carboxylic acid. Piperidine-containing compounds are known to be sensitive to moisture, air, and light.[4][5]
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | Inferred from structure |
| Molecular Weight | 221.25 g/mol | Inferred from structure |
| Appearance | Likely a white to off-white crystalline solid | Based on Benzoic Acid[2][6] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation | Based on Piperidines & Benzoic Acids[7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases | [5][9] |
Safety and Hazard Communication
As a prudent laboratory practice, 4-(3-Hydroxypiperidin-1-yl)benzoic acid should be handled as a potentially hazardous chemical. The hazards associated with its parent structures, piperidine and benzoic acid, include skin corrosion/irritation, serious eye damage, and respiratory irritation.[7][10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). | Prevents direct skin contact and potential irritation or burns.[12] |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against dust particles and splashes, preventing serious eye damage.[10] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[10] |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of fine dust particles, which may cause respiratory irritation.[2] |
First Aid Measures
In the event of accidental exposure, follow these procedures immediately.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[12]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[5]
Receiving and Initial Handling Protocol
Proper handling upon receipt is the first critical step in maintaining the long-term integrity of the reagent.
Workflow for New Reagent Intake
Caption: A self-validating workflow for monitoring reagent stability.
High-Level Protocol for Stability Monitoring
This protocol outlines a method to validate the storage conditions and determine the effective shelf-life of the reagent in your laboratory. A stability-indicating HPLC method is the preferred analytical tool. [13][14]
-
Develop an HPLC Method: Establish a reverse-phase HPLC method (e.g., C18 column) that yields a sharp, symmetrical peak for the main compound and can separate it from potential impurities or degradation products.
-
Establish a Baseline (t=0): Upon receiving a new lot, dissolve a small amount in a suitable solvent and run the HPLC analysis. Record the purity (as peak area percentage) and the retention time. This is your reference standard.
-
Time-Point Analysis: At regular intervals (e.g., every 6 months), remove one of the stored aliquots.
-
Analyze and Compare: Prepare a solution from the aged aliquot at the same concentration as the baseline sample and analyze it using the identical HPLC method. Compare the purity to the t=0 result.
-
Set Specification: A common specification for such reagents is a purity of ≥95%. If the purity drops below this threshold, the stock should be discarded.
By implementing this self-validating system, researchers can ensure the integrity of their starting materials, which is a foundational element of trustworthy and authoritative scientific work.
References
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Piperidine Series. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? [Blog post].
- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- SBLCore. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Annexe Chem. (2025, January 13). From Food To Industry Versatile Applications Of Benzoic Acid.
- ECHEMI. (n.d.). Benzoic acid SDS, 65-85-0 Safety Data Sheets.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 243, Benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 764599, 4-(Piperidin-1-yl)benzoic acid.
- Jubilant Ingrevia Limited. (2024, March 12). Safety Data Sheet: 3-Hydroxypiperidine.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Piperidin-3-ol.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)benzoic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid.
- BLDpharm. (n.d.). 4-(4-Hydroxypiperidin-1-yl)benzoic acid.
- PubChemLite. (2025). 4-[(4-hydroxypiperidin-1-yl)methyl]benzoic acid (C13H17NO3).
- CymitQuimica. (n.d.). CAS 132545-15-4: 3-(3-HYDROXY-PROP-1-YNYL)-BENZOIC ACID.
- Wikipedia. (n.d.). Benzoic acid.
- Wang, Y., et al. (2026, February 12). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 4-(Piperidin-4-yl)benzoic acid hydrochloride.
- Raza, K., et al. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Arabian Journal of Chemistry.
- BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
- Raza, K., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- Agriculture and Environment Research Unit (AERU). (2026, February 6). Benzoic acid.
- Frolova, T. S., et al. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- ChemScene. (n.d.). 4-(Piperidin-1-ylmethyl)benzoic acid.
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification methods for removing impurities from 4-(3-Hydroxypiperidin-1-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(3-Hydroxypiperidin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. As a molecule with both acidic (carboxylic acid) and basic (piperidine) functional groups, as well as a polar hydroxyl group, its purification presents unique challenges. This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific issues you may encounter.
PART 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the foundational knowledge required before undertaking purification.
Q1: What are the most common impurities I should expect when synthesizing 4-(3-Hydroxypiperidin-1-yl)benzoic acid?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid) with 3-hydroxypiperidine. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
4-Fluorobenzoic acid (or other 4-halobenzoic acid).
-
3-Hydroxypiperidine.
-
-
Side-Reaction Byproducts:
-
Dimerization/Polymerization Products: Small amounts of polymeric material can form under harsh reaction conditions.
-
Positional Isomers: If starting from a less specific halo-acid.
-
-
Process-Related Impurities:
-
Residual Solvents: Such as DMSO, DMF, or NMP, which are common for this type of reaction.
-
Inorganic Salts: Formed from the base used in the reaction (e.g., K₂CO₃, NaHCO₃) and subsequent workup.
-
Q2: What are the primary methods for purifying this compound?
A2: The zwitterionic nature of 4-(3-Hydroxypiperidin-1-yl)benzoic acid (possessing both acidic and basic centers) dictates the most effective purification strategies. The two primary methods are:
-
Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[1] The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while impurities remain soluble at all temperatures.[2][3]
-
Chromatography:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for achieving very high purity, especially for removing structurally similar impurities.[4] It is often used in the final polishing steps.
-
Ion-Exchange Chromatography: This method can be highly effective by exploiting the compound's acidic (carboxylate) or basic (piperidine amine) handles to bind to a resin, allowing neutral impurities to be washed away.[4]
-
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is essential for confirming purity. No single technique is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A well-developed HPLC method can separate and quantify impurities, often down to the 0.05% level.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the main component and identifying any structurally related impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify the mass of impurity peaks.[8]
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of high purity for crystalline solids.[9] A broad or depressed melting point suggests the presence of impurities.
PART 2: Troubleshooting Guide - Overcoming Common Purification Hurdles
This section addresses specific problems encountered during purification experiments in a Q&A format.
Recrystallization Issues
Q: My compound won't dissolve completely in the hot recrystallization solvent, even after adding a large volume. What's happening?
A: There are two likely causes:
-
Inappropriate Solvent Choice: The compound may be sparingly soluble in your chosen solvent even at its boiling point. The polarity of 4-(3-Hydroxypiperidin-1-yl)benzoic acid makes solvents like pure water, ethanol, or methanol good starting points. Non-polar solvents like hexanes or toluene will be ineffective.
-
Insoluble Impurities: You may have inorganic salts or polymeric byproducts that are insoluble in your solvent system.
Solution Pathway:
-
Confirm Identity: First, ensure the bulk of the material is indeed your desired product via a quick TLC or crude NMR.
-
Attempt a Solvent Mixture: If using a single solvent (e.g., water), try adding a miscible co-solvent (e.g., ethanol, isopropanol) to the hot mixture. This can dramatically increase the solvating power.
-
Perform a Hot Filtration: If you suspect insoluble impurities, dissolve the majority of your compound in a minimum amount of hot solvent, and then perform a gravity filtration while the solution is still hot to remove the insoluble material.[2] Then, allow the hot, clear filtrate to cool and crystallize.
Q: I've dissolved my compound and let it cool, but no crystals are forming. How can I induce crystallization?
A: This is a classic case of supersaturation, where the compound remains dissolved below its saturation point.
Troubleshooting Steps:
-
Be Patient: Slow cooling is crucial for forming large, pure crystals.[10] Allow the flask to cool to room temperature undisturbed before moving to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This will provide a template for crystallization.[10]
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.
-
Cool to a Lower Temperature: If an ice-water bath is ineffective, try a dry ice/acetone bath for a short period.
Q: My product has "oiled out" or formed a gummy precipitate instead of crystals. What went wrong?
A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration of impurities is too high, inhibiting lattice formation.
Causality & Solutions:
-
Solution is Too Saturated: The rate of cooling might be too fast, or the initial concentration is too high. Re-heat the solution to re-dissolve the oil, add slightly more hot solvent (10-20% more), and allow it to cool much more slowly.
-
Melting Point vs. Solvent Boiling Point: The boiling point of your solvent may be higher than the melting point of your compound. Choose a lower-boiling point solvent.
-
High Impurity Load: If the crude material is very impure, the impurities can interfere with crystal lattice formation.[11] Consider a pre-purification step, such as a simple acid-base extraction or passing a solution of the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.
Chromatography & Purity Issues
Q: I'm seeing significant peak tailing for my compound on a reverse-phase (C18) HPLC column. How can I improve the peak shape?
A: Peak tailing for this specific molecule on a C18 column is often caused by secondary ionic interactions between the protonated piperidine nitrogen and residual, deprotonated silanol groups on the silica surface of the column.
Solutions:
-
Lower the Mobile Phase pH: Add an acidifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase at a concentration of 0.05-0.1%.[8] This ensures the carboxylic acid is protonated (neutral) and, more importantly, fully protonates the piperidine nitrogen to a positive ion. It also protonates the surface silanols, minimizing unwanted interactions.
-
Use a Buffer: Employing a buffer (e.g., ammonium formate or ammonium acetate) at a controlled pH (typically pH 3-4) can provide more consistent chromatography and improved peak shape.
-
Choose a Modern Column: Use a column with high-purity silica and end-capping (e.g., a C18 AQ or Phenyl-Hexyl phase) designed to minimize silanol interactions.
Q: My NMR spectrum shows residual high-boiling solvents like DMSO or DMF. How can I remove them?
A: These solvents are notoriously difficult to remove under standard vacuum because of their high boiling points.
Effective Removal Techniques:
-
Azeotropic Removal with Water (Lyophilization): Dissolve the sample in a minimal amount of a solvent in which it is soluble (e.g., water or a t-butanol/water mixture). Freeze the solution and lyophilize (freeze-dry) it. The water forms a low-boiling azeotrope with DMSO/DMF, which is removed under the high vacuum of the lyophilizer.
-
Solvent Trituration/Washing: If your compound is a solid that is insoluble in a solvent in which DMSO/DMF are soluble (like diethyl ether or ethyl acetate), you can wash/triturate the solid with that solvent. Suspend the solid in the wash solvent, stir vigorously, and then collect your product by filtration. Repeat several times.
PART 3: Experimental Protocols & Data
Protocol 1: Recrystallization of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
This protocol assumes you are starting with ~5 grams of crude material that is approximately 85-90% pure.
Methodology:
-
Solvent Selection: Place ~50 mg of your crude material in a test tube and add your chosen solvent (e.g., water) dropwise while heating. A good solvent will dissolve the compound near its boiling point but show low solubility at room temperature. A water/ethanol mixture is often effective.
-
Dissolution: Place 5.0 g of the crude 4-(3-Hydroxypiperidin-1-yl)benzoic acid into a 250 mL Erlenmeyer flask. Add a stir bar and approximately 50 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil. The compound has limited solubility in pure water, so it will not dissolve completely.[2][10]
-
Co-solvent Addition: While the water is boiling, slowly add ethanol dropwise until all the solid material dissolves, forming a clear solution. Avoid adding a large excess. The goal is to create a saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly for a minute, and add a small spatula tip of activated charcoal.[11] Return the flask to the hotplate and boil for another 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration of the boiling solution to remove the charcoal.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water (2 x 10 mL) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at 40-50°C to a constant weight.
Table 1: Recrystallization Solvent Suitability
| Solvent System | Suitability Rationale | Key Considerations |
| Water / Ethanol | Excellent. The compound's zwitterionic nature allows for good solubility in hot polar protic mixtures. The ratio can be tuned to optimize recovery. | Start with a high water ratio and add ethanol as a co-solvent until dissolution occurs at boiling. |
| Water / Isopropanol | Very Good. Similar to water/ethanol but isopropanol is less volatile, which can allow for slower crystal growth. | A good alternative if ethanol proves too effective a solvent, leading to lower yields. |
| Methanol | Fair. The compound may be too soluble in methanol even at room temperature, potentially leading to poor recovery. | May be useful for precipitating the compound from a methanol solution by adding an anti-solvent like ethyl acetate. |
| Ethyl Acetate / Hexane | Poor. The compound has very low solubility in these less polar solvents due to its high polarity and ionic character. | Useful as anti-solvents or for washing the final product to remove non-polar impurities. |
Protocol 2: HPLC Method for Purity Assessment
This is a general reverse-phase method suitable for purity analysis.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
PART 4: Visualization of Workflows
Diagram 1: General Purification & Analysis Workflow
Caption: Workflow for purification and analysis of the target compound.
Diagram 2: Troubleshooting Logic for Failed Crystallization
Caption: Decision tree for inducing crystallization.
References
- Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). FAMU.
- Organic Syntheses Procedure. Organic Syntheses.
- Purification of benzoic acid - US3235588A. Google Patents.
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- The Recrystallization of Benzoic Acid. University of Wisconsin-River Falls.
- Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an. (2013, March 26). Agilent Technologies.
- Purifying A Compound Of Benzoic Acid - 1165 Words. Bartleby.
- Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016, August 9). MDPI.
- Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.
- Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23). European Patent Office.
- Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2008, March 12). PatSnap.
- Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
- US20050137396A1 - Process for preparing benzoic acids. Google Patents.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021, November 29). Longdom Publishing.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
- (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC. (2023, November 7). National Center for Biotechnology Information.
- Recrystallization of Benzoic Acid. Alfa Chemistry.
- Piperidine derivative benzoic acid. Sigma-Aldrich.
- High-Purity Benzoic Acid Standards for Accurate Residue Analysis. HPC Standards GmbH.
- Benzoic acid - Wikipedia. Wikipedia.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. polypeptide.com [polypeptide.com]
- 5. longdom.org [longdom.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chemrj.org [chemrj.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Troubleshooting low conversion rates in nucleophilic substitution of fluorobenzoates
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for overcoming common challenges, particularly low conversion rates, in the SNAr of fluorobenzoates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the SNAr mechanism as it applies to fluorobenzoate substrates.
Q1: What is the underlying mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination mechanism. It is fundamentally different from Sₙ1 or Sₙ2 reactions.[1][2]
-
Addition Step (Rate-Determining): The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] This step is typically the slowest and therefore the rate-determining step of the reaction.[5][6]
-
Elimination Step (Fast): The aromaticity of the ring is restored through the rapid elimination of the leaving group (fluoride ion).[2][3]
The overall process results in the substitution of the fluoride with the incoming nucleophile.
View SNAr Mechanism Diagram
Cause A: Insufficient Nucleophile Reactivity
-
The "Why": The nucleophile's strength is paramount. Neutral nucleophiles like alcohols (ROH) or secondary amines (R₂NH) are often too weak to attack the electron-deficient ring efficiently. Their corresponding conjugate bases (alkoxides, RO⁻; or amides, R₂N⁻) are significantly more potent nucleophiles.
-
The Solution: For alcohol and amine nucleophiles, deprotonation with a suitable base is essential. [7]The choice of base is critical to ensure it is strong enough to fully deprotonate the nucleophile without causing side reactions.
-
For Alcohols: Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas. Potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃) are also effective. [8][9] * For Amines: Stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) can be used, although often a simple inorganic base like K₂CO₃ is sufficient for many amine nucleophiles.
-
Cause B: Inappropriate Solvent Choice
-
The "Why": As discussed in the FAQ, polar protic solvents drastically hinder SNAr reactions by solvating the nucleophile. Even trace amounts of water in a polar aprotic solvent can be detrimental, especially when using highly reactive bases like NaH.
-
The Solution: Always use high-purity, anhydrous polar aprotic solvents. If your reaction is sluggish in a solvent like THF or acetonitrile, switching to a more polar option like DMF or DMSO can often accelerate the rate significantly.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMSO | 47 | 189 | Highly polar, excellent for dissolving salts, can be difficult to remove. |
| DMF | 37 | 153 | Highly polar, good general-purpose solvent for SNAr, easier to remove than DMSO. |
| Acetonitrile | 37.5 | 82 | Less polar than DMF/DMSO, but often sufficient and much easier to remove. |
| THF | 7.5 | 66 | Lower polarity, may be too weak for less reactive partners. [8] |
Cause C: Suboptimal Reaction Temperature
-
The "Why": SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. Room temperature may not be sufficient for moderately activated substrates like fluorobenzoates, especially with neutral or bulky nucleophiles.
-
The Solution: If a reaction is clean but incomplete at a given temperature, a systematic increase in heat is a logical next step.
-
Start the reaction at a moderate temperature (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
If the reaction stalls, increase the temperature in 20 °C increments, monitoring at each new setpoint. Many SNAr reactions on fluorobenzoates run well between 80-120 °C. [8]Be aware that excessively high temperatures can lead to decomposition or side reactions.
-
Problem: My TLC/LC-MS shows multiple products, and my desired product is contaminated.
-
The "Why": Side reactions can compete with the desired SNAr pathway, consuming starting materials and complicating purification. A common side reaction with fluorobenzoates is the hydrolysis of the ester group. If a strong, nucleophilic base (like NaOH or KOH) is used in the presence of water, it can saponify the ester to a carboxylate. This resulting carboxylate anion is a strongly deactivating group, which will shut down any further SNAr reaction.
-
The Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using water-sensitive bases like NaH.
-
Use a Non-Nucleophilic Base: Employ a base whose primary function is deprotonation, not nucleophilic attack. K₂CO₃, t-BuOK, and NaH are excellent choices. Avoid using NaOH or KOH unless ester hydrolysis is the intended outcome.
-
Avoid Nucleophilic Solvents: If your nucleophile is very strong, avoid using a potentially reactive solvent. For example, running a reaction with a potent nucleophile in methanol with a strong base could lead to the formation of a methyl ether product via substitution with the methoxide anion. [7]
-
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for the Synthesis of an Alkyl 4-(Aryloxy)benzoate
This protocol provides a reliable starting point for the SNAr reaction between ethyl 4-fluorobenzoate and a generic phenol nucleophile.
-
Reagents & Equipment:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
Substituted Phenol (1.1-1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
-
-
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol, potassium carbonate, and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (enough to make a 0.2-0.5 M solution with respect to the fluorobenzoate).
-
Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes.
-
Substrate Addition: Add the ethyl 4-fluorobenzoate to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting fluorobenzoate is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature and proceed with the aqueous work-up protocol below.
-
Protocol 2: Standard Aqueous Work-up and Purification
This procedure is designed to effectively remove high-boiling polar aprotic solvents like DMF or DMSO and inorganic salts. [7]
-
Procedure:
-
Quenching: Slowly pour the cooled reaction mixture into a separatory funnel containing a significant volume of cold water (approx. 10x the volume of DMF used).
-
Extraction: Extract the aqueous mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Washing: Combine the organic layers. Wash sequentially with:
-
Water (2x) to remove residual DMF/DMSO.
-
A dilute base (e.g., 1 M NaOH) if unreacted phenol needs to be removed.
-
Brine (saturated NaCl solution) (1x) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., Ethanol, or Hexanes/Ethyl Acetate). [10][11][12][13]
-
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Hartings, M. R., & Byers, J. A. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Chemical Education, 87(12), 1399-1401. Available from: [Link]
-
Wipf, P., & Hayashi, L. (2008). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. Organic Letters, 10(21), 4951-4953. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Available from: [Link]
-
Neumann, C. N., & Yoon, T. P. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16979-16985. Available from: [Link]
-
Lee, I., & Kim, C. K. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 31(9), 2469-2472. Available from: [Link]
-
Lee, I., & Kim, C. K. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Physical Organic Chemistry, 23(10), 941-945. Available from: [Link]
-
ResearchGate. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available from: [Link]
-
Chemistry LibreTexts. (2022). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
KoreaScience. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available from: [Link]
-
ResearchGate. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (SNAr). Available from: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Available from: [Link]
-
ResearchGate. (2012). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]
-
PubMed. (2008). Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification. Available from: [Link]
- Unknown Source. (n.d.).
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available from: [Link]
-
ACS Publications. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available from: [Link]
-
Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Royal Society of Chemistry. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available from: [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
ACS Publications. (2014). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). DE2636489B1 - PROCESS FOR THE PRODUCTION OF SODIUM BENZOATE.
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Scribd. (n.d.). Sodium Benzoate Tauqeer. Retrieved from [Link]
-
Research Trends. (2018). Strategies to overcome sodium benzoate inhibition during ethanol production from expired soft drinks. Available from: [Link]
-
ACS Publications. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available from: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 12. DE2636489B1 - PROCESS FOR THE PRODUCTION OF SODIUM BENZOATE - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
Minimizing side reactions during the hydrolysis of 4-(3-Hydroxypiperidin-1-yl)benzoate esters
Case ID: HYD-3HPB-OPT Status: Open Support Tier: Senior Application Scientist
Case Overview & Molecular Analysis[1]
User Query: "How do I hydrolyze the ester group of 4-(3-hydroxypiperidin-1-yl)benzoate without degrading the piperidine ring or eliminating the hydroxyl group?"
Technical Assessment: The substrate presents a classic chemoselectivity challenge . You are attempting to hydrolyze a benzoate ester (requires activation) while preserving a secondary alcohol on a piperidine ring.
The nitrogen atom at the 4-position of the benzoate is aniline-like (conjugated to the aromatic ring), reducing its basicity compared to a free amine. However, the 3-hydroxyl group is the critical vulnerability.
Primary Failure Modes (Side Reactions)
-
Elimination (Dehydration): Under acidic conditions (or harsh basic conditions with heat), the 3-OH group can eliminate to form a tetrahydropyridine (alkene). If the double bond forms between C2-C3, it creates an enamine which rapidly hydrolyzes to a ketone and cleaves the ring.
-
Racemization: If your 3-hydroxypiperidine moiety is chiral (e.g., S-enantiomer), strong bases can cause proton abstraction at the chiral center, leading to racemization.
-
Oxidative Degradation: The aniline-type nitrogen is susceptible to oxidation if the reaction is not degassed or if oxidative workups are used.
Diagnostic Matrix: Identify Your Issue
Use this table to match your experimental observations with the likely root cause.
| Observation (LCMS/NMR) | Probable Cause | Mechanism | Corrective Action |
| Mass [M-18] peak | Acidic conditions or High Temp | Elimination: Loss of H₂O to form alkene. | Switch to Protocol B (Me₃SnOH) or Protocol C (Enzymatic). |
| Aldehyde/Ketone signals | Enamine formation | Hydrolysis of Enamine: Post-elimination ring opening. | Avoid strong acids; Ensure pH > 4 during workup. |
| Loss of ee% (Chiral) | Strong Base (NaOH/KOH) | Deprotonation: Abstraction of | Use LiOH at 0°C or PLE (Pig Liver Esterase). |
| Incomplete Conversion | Steric hindrance or low solubility | Solubility Limit: Reagent not contacting substrate. | Add THF or Dioxane as co-solvent; Do NOT heat. |
| New Lipophilic Spot | Transesterification | Solvent Attack: Methanol/Ethanol attacking ester. | Use t-Butanol or THF/Water only; avoid primary alcohols if possible. |
Decision Logic & Workflow
The following logic flow dictates the optimal experimental path based on your specific ester and constraints.
Figure 1: Decision tree for selecting hydrolysis conditions based on substrate sensitivity.
Troubleshooting Guides (FAQ)
Q1: I am seeing a "vinyl" proton in my NMR (5.0–6.0 ppm) after acid hydrolysis. What happened?
A: You likely dehydrated the alcohol.
If you used HCl or TFA to cleave the ester, the 3-hydroxyl group was protonated (
-
Fix: Avoid acid hydrolysis entirely for this substrate. If you have a t-butyl ester (which requires acid), you must use scavengers or switch to a two-step process: (1) Protect the alcohol (e.g., TBS), (2) Hydrolyze ester,[1][2][3][4][5] (3) Deprotect.
Q2: The reaction is too slow with LiOH at Room Temperature. Can I reflux?
A: Absolutely not.
Heating a benzoate ester with a leaving group (OH) on the piperidine ring in base promotes elimination via an
-
Fix: Instead of heat, switch reagents. Use Trimethyltin Hydroxide (Me₃SnOH) (Protocol B).[1] It is highly nucleophilic but chemically neutral, driving hydrolysis at 60–80°C without basicity-induced elimination [1].
Q3: My product is water-soluble and I'm losing it during extraction.
A: Amino acids (zwitterions) are notoriously hard to extract.
-
Fix: Do not extract.
-
Neutralize the reaction carefully to pH 7.
-
Evaporate the solvent.
-
Triturate the solid residue with MeOH:DCM (1:9) to dissolve your product while leaving inorganic salts (LiCl/NaCl) behind.
-
Alternatively, use a Diaion HP-20 resin column for desalting.
-
Optimized Protocols
Protocol A: Standard Low-Temp Hydrolysis (LiOH)
Best for: Racemic ethyl/methyl esters where Me₃SnOH is unavailable.
-
Dissolve: 1.0 equiv of ester in THF:Water (3:1). Avoid Methanol to prevent transesterification equilibrium.
-
Cool: Chill the solution to 0°C (Ice bath).
-
Reagent: Add 2.5 equiv LiOH·H₂O (Lithium Hydroxide Monohydrate).
-
Why LiOH? It is less basic and more nucleophilic than NaOH/KOH, reducing elimination risk [2].
-
-
Monitor: Stir at 0°C. Monitor by LCMS every 30 mins. Do not let it warm to RT unless conversion is <10% after 4 hours.
-
Quench: Carefully acidify to pH 6-7 with 1M KHSO₄ (mild acid). Do not use HCl.
Protocol B: Trimethyltin Hydroxide (The "Sniper" Method)
Best for: Methyl esters, chiral substrates, and avoiding elimination. Reference: Nicolaou et al. (2005) [1]
-
Setup: In a sealed tube or screw-cap vial.
-
Solvent: Dissolve ester in 1,2-Dichloroethane (DCE) .
-
Reagent: Add 2.0–5.0 equiv of Me₃SnOH .
-
Reaction: Heat to 60°C .
-
Note: Despite the heat, the neutral pH prevents elimination.
-
-
Workup: The main drawback is Tin removal.
-
Dilute with EtOAc.
-
Wash with 5% KHSO₄ (converts Me₃SnOH to water-soluble salts).
-
Safety: All tin compounds are toxic. Handle in a fume hood.
-
Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)
Best for: High-value chiral substrates (Enantiopure). Reference: Ohno et al. [3]
-
Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).
-
Solvent: Dissolve substrate in a minimal amount of DMSO or Acetone (max 10% of total volume).
-
Enzyme: Add Pig Liver Esterase (PLE) (approx 100 units/mmol ester).
-
Incubate: Stir gently at 30°C .
-
pH Control: The reaction produces acid. Monitor pH and add dilute NaOH dropwise (or use an autotitrator) to maintain pH 7.5.
-
Completion: Reaction stops when 1.0 equiv of base has been consumed.
Mechanism of Failure (Visualization)
Understanding why the reaction fails is key to prevention.
Figure 2: The acid-catalyzed dehydration pathway that must be avoided.
References
-
Nicolaou, K. C., et al. (2005).[1][3][4][5][6] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[4][6] Angewandte Chemie International Edition.[1][3][5]
-
Boger, D. L., et al. (1990). Hydrolysis of methyl esters with Lithium Hydroxide.[7][8] (General reference for LiOH mildness in complex synthesis).
-
Ohno, M., et al. (1981). Asymmetric hydrolysis of esters with Pig Liver Esterase.[9] Chemical and Pharmaceutical Bulletin.
Sources
- 1. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 4. researchgate.net [researchgate.net]
- 5. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance in 3-Hydroxypiperidine Coupling Reactions
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges associated with the coupling of 3-hydroxypiperidine, a common yet sterically hindered building block in medicinal chemistry. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and confidently navigate the complexities of this important synthetic transformation.
Introduction: The Challenge of the 3-Hydroxypiperidine Moiety
The 3-hydroxypiperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to form key hydrogen bonds, improve physicochemical properties, and provide a three-dimensional vector for exiting a binding pocket. However, the axial and equatorial positioning of the hydroxyl group at the C3 position, adjacent to the nitrogen nucleophile, introduces significant steric bulk. This hindrance can impede the approach of electrophiles, leading to low yields, slow reaction rates, and the formation of unwanted byproducts. This guide will address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the coupling of 3-hydroxypiperidine and its derivatives.
Issue 1: Low or No Product Formation in Amide Coupling Reactions
-
Question: I am attempting an amide coupling between 3-hydroxypiperidine and a carboxylic acid using standard coupling reagents like HATU/DIPEA, but I am observing very low conversion to the desired amide. What is going wrong?
-
Answer: This is a classic issue stemming from the steric hindrance around the nitrogen atom of 3-hydroxypiperidine. The bulky nature of the activated ester intermediate formed by HATU can be sterically shielded by the C3-hydroxyl group and the piperidine ring conformation.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Switch to a less sterically demanding coupling reagent. Carbodiimide-based reagents like EDC in combination with an additive like HOBt or OxymaPure® can be effective. The smaller size of the activated species can better access the hindered amine. Consider phosphonium-based reagents like BOP or PyBOP, which can also be highly effective in hindered couplings.
-
Solvent and Temperature Optimization: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or NMP are standard, but exploring less conventional solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) can sometimes offer surprising improvements by altering the solvation sphere and transition state energies. Increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier, but this should be done cautiously to avoid side reactions.
-
Base Selection: While DIPEA is a common non-nucleophilic base, its bulky nature can sometimes exacerbate steric issues. Consider using a smaller, non-nucleophilic base like 2,6-lutidine or N-methylmorpholine (NMM).
Experimental Workflow for Optimizing Amide Coupling:
Caption: Troubleshooting workflow for low amide coupling yields.
-
Issue 2: N-Alkylation Failure or Low Yield
-
Question: I am trying to perform a reductive amination or a direct N-alkylation with an alkyl halide, and the reaction is either very slow or fails completely. What are the key parameters to consider?
-
Answer: N-alkylation of 3-hydroxypiperidine is also challenging due to sterics. For reductive amination, the initial iminium ion formation can be slow. For direct alkylation, the SN2 transition state is sterically congested.
Troubleshooting Steps:
-
Reductive Amination:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for hindered amines as it is less basic and more selective than sodium cyanoborohydride.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for iminium ion formation without deactivating the amine. The use of acetic acid as an additive is common.
-
Pre-formation of Iminium: In challenging cases, pre-forming the iminium ion by stirring the amine and aldehyde/ketone together for a period (e.g., 1-2 hours) before adding the reducing agent can improve yields.
-
-
Direct Alkylation (SN2):
-
Leaving Group: Use a more reactive alkyl halide. The order of reactivity is I > Br > Cl. Using an alkyl iodide or triflate can significantly accelerate the reaction.
-
Phase-Transfer Catalysis: For reactions with poor solubility, employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous and organic phases.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently overcoming the activation energy barrier.
-
Comparative Table for N-Alkylation Strategies:
-
| Strategy | Reagents | Key Parameters | Pros | Cons |
| Reductive Amination | Aldehyde/Ketone, STAB, AcOH | pH control (5-6), pre-incubation | Mild conditions, broad scope | Can be slow |
| Direct Alkylation | Alkyl Halide (I, Br), Base (K2CO3) | Good leaving group, high temp/microwave | Atom economical | Risk of over-alkylation, harsh conditions |
| Buchwald-Hartwig | Aryl Halide, Pd catalyst, Ligand, Base | Ligand choice, base strength | Access to N-aryl piperidines | Catalyst cost, sensitivity to air/moisture |
Frequently Asked Questions (FAQs)
-
Q1: Should I protect the hydroxyl group on the 3-hydroxypiperidine before coupling?
-
A1: Protection of the hydroxyl group is a common strategy to mitigate its steric and electronic effects. A small protecting group like a silyl ether (e.g., TBS) or a benzyl ether can be employed. However, this adds two steps (protection and deprotection) to your synthesis. It is often worth attempting the coupling without protection first, and only resorting to a protection strategy if direct coupling fails. The choice of protecting group can be critical; a bulky protecting group may exacerbate the steric hindrance.
-
-
Q2: How does the stereochemistry at C3 affect the reactivity of 3-hydroxypiperidine?
-
A2: The stereochemistry is highly influential. For instance, in the chair conformation, an axial hydroxyl group can cause more significant 1,3-diaxial strain, potentially hindering the approach of reagents to the nitrogen lone pair more than an equatorial hydroxyl group. Understanding the preferred conformation of your specific 3-hydroxypiperidine derivative is key to predicting its reactivity. Computational modeling can be a useful tool in this regard.
-
-
Q3: Are there any specialized coupling reagents developed specifically for hindered amines?
-
A3: Yes, several newer generation coupling reagents have been developed to address sterically hindered couplings. For example, COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) has shown high efficiency in forming amide bonds between sterically hindered components. Investigating recent literature for novel coupling reagents is always a good practice.
-
-
Q4: Can I use enzymatic catalysis for coupling 3-hydroxypiperidine?
-
A4: Biocatalysis is an emerging and powerful tool. Certain lipases and transaminases can catalyze the formation of amide or C-N bonds with high selectivity, often under mild conditions. While not yet a mainstream approach for this specific substrate, it is an area of active research and could provide a green and efficient alternative in the future.
-
Key Experimental Protocol: EDC/OxymaPure Coupling of a Carboxylic Acid to 3-Hydroxypiperidine
This protocol provides a robust starting point for the amide coupling of a sterically hindered carboxylic acid to 3-hydroxypiperidine.
Materials:
-
3-Hydroxypiperidine
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the activated ester.
-
Add a solution of 3-hydroxypiperidine (1.1 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, consider heating the mixture to 50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Flow for Protocol Decision Making:
Caption: Decision-making flowchart for 3-hydroxypiperidine coupling strategies.
References
-
Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Dunn, P. J., Hii, K. K., Krische, M. J., & Williams, M. T. (Eds.). (2021). Sustainable Catalysis. Wiley-VCH. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of 4-(3-Hydroxypiperidin-1-yl)benzoic acid (MW: 221.26 g/mol ), a molecule featuring structural motifs common in pharmaceutical development. We will explore its predictable fragmentation patterns under various MS conditions, offering a comparative analysis to guide method development for researchers, analytical chemists, and drug development professionals. The principles discussed herein are grounded in the established chemistry of piperidine, benzoic acid, and tertiary amine fragmentation.
Foundational Principles: Predicting Fragmentation
The structure of 4-(3-Hydroxypiperidin-1-yl)benzoic acid presents several key features that dictate its fragmentation in a mass spectrometer: a tertiary amine within the piperidine ring, a secondary alcohol, and an aromatic carboxylic acid. The ionization and subsequent fragmentation are highly dependent on the chosen ion mode.
-
Positive Ion Mode (ESI+): The tertiary amine of the piperidine ring is the most basic site and possesses a high proton affinity.[1][2] Therefore, in an acidic mobile phase (e.g., containing 0.1% formic acid), the molecule will readily form a stable protonated precursor ion, [M+H]⁺, at approximately m/z 222.11. Fragmentation will likely be initiated from this charge site.
-
Negative Ion Mode (ESI-): The carboxylic acid is the most acidic proton. In a neutral or slightly basic mobile phase, it will readily deprotonate to form the [M-H]⁻ ion at approximately m/z 220.10. Fragmentation in this mode is typically driven by the resulting carboxylate anion.
Comparative Analysis of Fragmentation Pathways
A robust analytical method relies on understanding how experimental parameters influence fragmentation. Here, we compare the two primary ionization modes and the critical role of collision energy.
Positive Ion Mode [M+H]⁺: A Multi-Pathway Fragmentation
In positive ion mode, the charge on the nitrogen atom drives a series of predictable cleavage events, providing rich structural information.
-
Neutral Loss of Water: The most facile fragmentation is often the neutral loss of water (18.01 Da) from the protonated precursor, driven by the hydroxyl group on the piperidine ring. This yields a prominent fragment ion at m/z 204.10.
-
Piperidine Ring Cleavage: A hallmark of piperidine-containing compounds is α-cleavage, the breaking of a C-C bond adjacent to the charged nitrogen.[3] This can lead to the formation of stable iminium ions and various ring-opened fragments. For this molecule, cleavage within the ring can result in multiple product ions.
-
Cleavage of the N-Aryl Bond: The bond connecting the piperidine nitrogen to the benzoic acid moiety can cleave, leading to a fragment representing the protonated 3-hydroxypiperidine (m/z 102.09) or the benzoyl cation (m/z 121.03), though the latter is less common from this precursor.
-
Decarbonylation of the Benzoic Acid Moiety: Following the loss of water from the carboxylic acid group (a different water loss than from the alcohol), the resulting acylium ion can lose carbon monoxide (CO, 28.00 Da).[4]
The following diagram illustrates the primary proposed fragmentation pathways in positive ion mode.
Caption: Proposed ESI+ fragmentation of 4-(3-Hydroxypiperidin-1-yl)benzoic acid.
Negative Ion Mode [M-H]⁻: A More Directed Fragmentation
Fragmentation in negative mode is typically less complex for carboxylic acids. The charge is stabilized on the carboxylate group, leading to a highly predictable primary fragmentation.
-
Decarboxylation: The most dominant fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[5] This results in a strong signal for the fragment ion at m/z 176.10. This single, intense transition is ideal for developing highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM).
The following diagram illustrates the primary proposed fragmentation pathway in negative ion mode.
Sources
- 1. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. geo.fu-berlin.de [geo.fu-berlin.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
